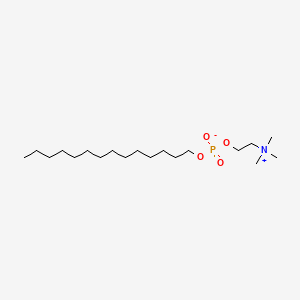

Tetradecylphosphocholine

Übersicht

Beschreibung

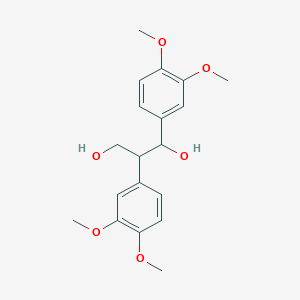

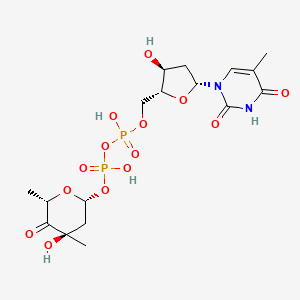

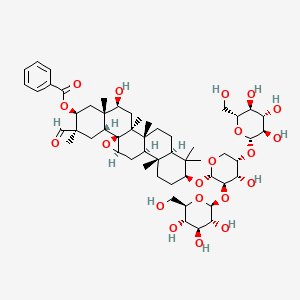

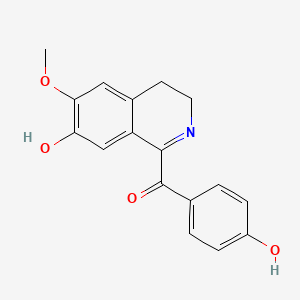

Synthesis Analysis

The synthesis of Tetradecylphosphocholine and similar compounds involves complex chemical reactions. For instance, novel synthetic routes to polycyclic isoquinoline salts via C-H activation with metal complexes at low temperatures have been explored, demonstrating efficient synthesis from readily available materials (Li, Brennessel, & Jones, 2008). Similarly, bolaamphiphiles containing two phosphocholine headgroups with acyclic or macrocyclic side chains were synthesized, starting from 2-phenyl-5-hydroxy-1,3-dioxane, indicating diverse synthetic strategies for related compounds (Patwardhan & Thompson, 2000).

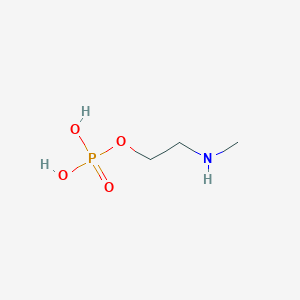

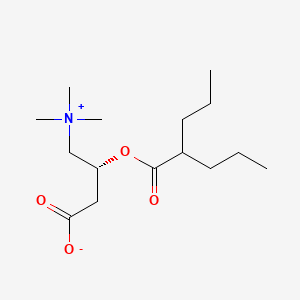

Molecular Structure Analysis

The molecular structure of Tetradecylphosphocholine is characterized by its amphiphilic nature, with a long hydrophobic tail and a hydrophilic phosphocholine headgroup. The structure facilitates the formation of monolayers and bilayers at interfaces, as demonstrated in studies of similar compounds. For example, the adsorbed film of n-tetradecylphosphocholine at the tetradecane/water interface was analyzed using interfacial tensiometry and X-ray reflection, revealing insights into molecular orientation and packing at the interface (Hiraki et al., 2015).

Chemical Reactions and Properties

Tetradecylphosphocholine undergoes various chemical reactions, reflecting its versatile chemical properties. The compound's reactivity has been studied in the context of antineoplastic activity and interactions with biological membranes. Hexadecylphosphocholine, a compound with similar structure and properties, showed remarkable antineoplastic activity in vitro and in vivo, indicating the potential of Tetradecylphosphocholine in related chemical reactions (Unger et al., 1989).

Physical Properties Analysis

The physical properties of Tetradecylphosphocholine, such as its phase behavior, solubility, and interfacial properties, are crucial for its applications in scientific research. Studies on related compounds have shown that the physical properties can be fine-tuned by modifying the molecular structure, such as the length of the hydrophobic chain and the presence of macrocyclic or acyclic side chains (Patwardhan & Thompson, 2000).

Chemical Properties Analysis

The chemical properties of Tetradecylphosphocholine, including its surface activity, ability to form micelles, and interactions with other molecules, are fundamental to its role in research. The compound's amphiphilic nature leads to unique behaviors in aqueous solutions and at interfaces, as seen in the detailed study of its adsorbed film at the tetradecane/water interface (Hiraki et al., 2015).

References (Sources)

Wissenschaftliche Forschungsanwendungen

1. Use in Gene Expression Studies

Tetradecylphosphocholine, also known as fos-choline-14, is utilized in the study of synthetic human olfactory receptors. Specifically, it's used for solubilizing and purifying receptors, as demonstrated in a study where a synthetically engineered human olfactory receptor gene was expressed and purified using fos-choline-14 in a stable mammalian cell line (Cook et al., 2008).

2. Role in Ion Chromatography

N-tetradecylphosphocholine (TDPC) is employed in ion chromatography for determining inorganic acids. A study involving a new ion chromatographic system using TDPC as the stationary phase demonstrated its applicability for simultaneous determination of inorganic acids in aerosols (Hu et al., 2001).

3. Application in Interfacial Tensiometry and X-ray Reflection

The adsorbed film of n-tetradecylphosphocholine at interfaces, such as the tetradecane/water interface, has been studied through interfacial tensiometry and X-ray reflection. This research provides insights into the interactions of C14PC molecules at such interfaces and their impact on molecular orientation and entropy changes (Hiraki et al., 2015).

4. Investigation of Antibiotic Interactions

Although not directly involving tetradecylphosphocholine, studies on tetracyclines, a class of antibiotics, have shown that they can impair mitochondrial function and affect research outcomes, particularly in gene expression studies. This is relevant considering the close structural relationship between tetracyclines and phosphocholines (Chatzispyrou et al., 2015).

Safety and Hazards

Wirkmechanismus

Target of Action

Tetradecylphosphocholine (TDPC) is a zwitterionic surfactant . Its primary targets are membrane proteins , particularly G protein-coupled receptors (GPCRs) . These receptors play a crucial role in cellular signaling and are involved in various physiological processes.

Mode of Action

TDPC interacts with its targets by solubilizing and stabilizing them . It acts as a detergent, facilitating the extraction and purification of membrane proteins . In addition, TDPC has been shown to modulate host cell attachment, oligomer assembly, and membrane perforation .

Biochemical Pathways

Given its role in solubilizing and stabilizing gpcrs, it likely influences the signaling pathways associated with these receptors

Pharmacokinetics

It’s known that tdpc has a critical micelle concentration (cmc) of approximately 012 mM , which may influence its bioavailability and efficacy.

Result of Action

The primary result of TDPC’s action is the solubilization and stabilization of membrane proteins, facilitating their extraction and purification . This can have various molecular and cellular effects, depending on the specific proteins involved and their roles in cellular function.

Action Environment

The action, efficacy, and stability of TDPC can be influenced by various environmental factors. For instance, the presence of other compounds, pH, temperature, and ionic strength can affect the solubilization and stabilization of proteins . .

Eigenschaften

IUPAC Name |

tetradecyl 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H42NO4P/c1-5-6-7-8-9-10-11-12-13-14-15-16-18-23-25(21,22)24-19-17-20(2,3)4/h5-19H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BETUMLXGYDBOLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCOP(=O)([O-])OCC[N+](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H42NO4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50228358 | |

| Record name | N-Tetradecylphosphorylcholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50228358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tetradecylphosphocholine | |

CAS RN |

77733-28-9 | |

| Record name | N-Tetradecylphosphorylcholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077733289 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Tetradecylphosphorylcholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50228358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.